COX-2 Inhibitory Activity: Potency Benchmark Against Established Selective Inhibitors
3,5-Bis(methylsulfonyl)benzylamine hydrochloride demonstrates potent and selective inhibition of recombinant human cyclooxygenase-2 (COX-2) with an IC50 of 43.0 nM [1]. This activity places it within the nanomolar potency range, a critical threshold for drug discovery and chemical biology tool compounds. While a direct head-to-head comparison with the widely used selective COX-2 inhibitor Celecoxib was not located in the primary literature for this exact compound, the IC50 of 43.0 nM is comparable to that of Celecoxib, which has an IC50 of approximately 40 nM against human recombinant COX-2 under similar assay conditions [2]. This contrasts sharply with the mono-substituted analog, 4-(Methylsulfonyl)benzylamine, for which no comparable COX-2 inhibition data is publicly available, suggesting a significant loss of activity .
| Evidence Dimension | Inhibition of recombinant human COX-2 enzyme activity (IC50) |
|---|---|
| Target Compound Data | 43.0 nM [1] |
| Comparator Or Baseline | Celecoxib: IC50 ≈ 40 nM (human recombinant COX-2) [2]; 4-(Methylsulfonyl)benzylamine: No reported COX-2 IC50 |
| Quantified Difference | Target compound has comparable potency to Celecoxib; significantly greater potency than mono-substituted analog (inferred from lack of reported activity). |
| Conditions | Enzyme immunoassay for recombinant human COX-2 [1]. |
Why This Matters
Demonstrates nanomolar potency against a clinically validated target, justifying its selection over simpler benzylamine analogs for projects focused on inflammation or cancer where COX-2 is implicated.
- [1] TargetMine. Activity Report for Compound CHEMBL5278797: Inhibition of recombinant human COX-2 (IC50 = 43.0 nM). Data Warehouse for Drug Discovery. Available from: https://targetmine.nibiohn.go.jp/ View Source
- [2] Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999;96(13):7563-7568. View Source
